molecular formula C10H15NO3S2 B1391767 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1427461-11-7

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B1391767
CAS No.: 1427461-11-7
M. Wt: 261.4 g/mol
InChI Key: SOIMQFBUIQEWFY-UHFFFAOYSA-N
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Description

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound with the molecular formula C10H15NO3S2 and a molecular weight of 261.4 g/mol . This compound features a thiophene ring substituted with a methyl group and a sulfonamide group linked to a tetrahydrofuran moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and bases (e.g., pyridine). Major products formed from these reactions include sulfoxides, sulfones, and amines.

Mechanism of Action

The mechanism of action of 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:

The presence of both the tetrahydrofuran moiety and the methyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-8-4-5-10(15-8)16(12,13)11-7-9-3-2-6-14-9/h4-5,9,11H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIMQFBUIQEWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163846
Record name 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427461-11-7
Record name 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427461-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide
Reactant of Route 6
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide

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